molecular formula C14H21N3O B13958294 4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide CAS No. 792184-33-9

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide

Katalognummer: B13958294
CAS-Nummer: 792184-33-9
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: DLNVAQQEQFUYGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide is a chemical compound with a complex structure that includes an aminoethyl group, a piperidinyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The aminoethyl group is introduced through a series of reactions that may include amination and alkylation. The piperidinyl group is then attached using appropriate reagents and conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, resulting in the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide can be compared with other similar compounds, such as:

    4-(1-Aminoethyl)-N-(4-morpholinyl)benzamide: Similar structure but with a morpholinyl group instead of a piperidinyl group.

    4-(1-Aminoethyl)-N-(4-pyrrolidinyl)benzamide: Contains a pyrrolidinyl group instead of a piperidinyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Eigenschaften

CAS-Nummer

792184-33-9

Molekularformel

C14H21N3O

Molekulargewicht

247.34 g/mol

IUPAC-Name

4-(1-aminoethyl)-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h2-5,10,13,16H,6-9,15H2,1H3,(H,17,18)

InChI-Schlüssel

DLNVAQQEQFUYGM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C(=O)NC2CCNCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.